
2-Carboxyphenylboronic acid
Overview
Description
2-Carboxyphenylboronic acid (2-CPBA, CAS 149105-19-1) is a boronic acid derivative featuring a carboxylic acid substituent at the ortho position of the phenyl ring. Its molecular formula is C₇H₇BO₄, and it is synthesized via oxidation of 2-tolylboronic acid using aqueous potassium permanganate under mild conditions . The ortho-carboxyl group significantly influences its physicochemical properties, including acidity, oxidative stability, and catalytic activity. Potentiometric titrations reveal that 2-CPBA exhibits "extreme" pKa values due to the electron-withdrawing effect of the carboxyl group, which enhances its Brønsted acidity compared to unsubstituted phenylboronic acid . This structural motif also enables unique applications in catalysis, material science, and medicinal chemistry, such as in Suzuki couplings , carbohydrate dehydration , and asymmetric synthesis .
Preparation Methods
Halogen Exchange via Palladium-Catalyzed Borylation
Reaction Overview
The most conventional route involves substituting the bromine atom in 2-bromobenzoic acid with a boronic ester group via palladium-catalyzed borylation. This method leverages Suzuki-Miyaura coupling precursors, typically employing trialkyl borates (e.g., B(OiPr)₃) and a palladium catalyst .
Mechanism
The reaction proceeds through oxidative addition of 2-bromobenzoic acid to Pd(0), transmetallation with the borate, and reductive elimination to form the boronic ester. Subsequent hydrolysis yields 2-CPBA:
Experimental Conditions
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
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Base : Et₃N or K₂CO₃ to neutralize HBr byproducts.
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C .
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Work-up : Hydrolysis with dilute HCl or H₂O, followed by recrystallization from ethanol/water.
Yield and Purity
Industrial-scale batches by Ningbo Inno Pharmchem Co., Ltd., report yields of 70–80% with purity >95% . The method’s scalability is limited by palladium costs and the need for anhydrous conditions.
Oxidation of 2-Tolylboronic Acid
Potassium Permanganate-Mediated Oxidation
A practical alternative involves oxidizing the methyl group in 2-tolylboronic acid to a carboxylic acid using aqueous KMnO₄ under buffered conditions .
Reaction Pathway
KMnO₄ oxidizes the methyl group sequentially to a carboxylic acid via alcohol and ketone intermediates:
Optimized Conditions
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Oxidant : 1.2 equiv KMnO₄ in aqueous NaH₂PO₄ buffer (pH 4.4–7.0) .
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Temperature : 25–40°C, with reaction completion in 10–30 minutes .
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Work-up : Quenching with Na₂SO₃, acidification to pH 3, and extraction with ethyl acetate.
Performance Metrics
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Purity : >97% after recrystallization (melting point: 189–191°C) .
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Advantages : Avoids precious metal catalysts and operates under mild, aqueous conditions.
Comparative Analysis of Methods
Halogen Exchange Limitations
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Pd Contamination : Requires costly metal recovery systems.
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Solvent Waste : THF/DMF necessitate recycling.
Oxidation Advantages
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Green Chemistry : Water-based, minimizes organic waste.
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Cost-Effectiveness : KMnO₄ is inexpensive and widely available.
Chemical Reactions Analysis
Types of Reactions
2-Carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenylboronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
2-Carboxyphenylboronic acid has demonstrated potential in cancer therapy through its ability to selectively target cancer cells. Its interaction with the glycocalyx on cancer cell surfaces allows for enhanced drug delivery via boronate ester formation, which improves the selectivity of anticancer drugs like camptothecin . This mechanism is particularly effective due to the high levels of reactive oxygen species (ROS) present in malignant cells, which can facilitate the release of therapeutic agents .
1.2 Antibacterial Activity
The compound has been studied for its antibacterial properties, especially against resistant bacterial strains. Research indicates that CPBA can act as a bioisostere for β-lactam antibiotics, effectively inhibiting β-lactamases that confer antibiotic resistance . For instance, derivatives of boronic acids have shown promising results in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in healthcare settings .
Biochemical Applications
2.1 Nucleic Acid Extraction
Functionalized magnetic iron oxide nanoparticles with CPBA have been developed for efficient extraction of nucleic acids from biological samples. This method has proven effective for isolating genomic DNA and RNA from genetically modified organisms and virus-infected seeds, demonstrating high quality and yield suitable for further molecular analysis . The use of CPBA in this context highlights its role in enhancing the efficiency of nucleic acid purification processes.
2.2 Gene Delivery Systems
Research has explored the incorporation of phenylboronic acids into polymeric vectors for gene therapy applications. These materials can form stable nanoparticles that facilitate the delivery of therapeutic genes, potentially increasing transfection efficiencies compared to traditional viral vectors . The binding properties of CPBA allow for improved interaction with glycoproteins on cell membranes, enhancing cellular uptake of genetic material .
Material Science Applications
3.1 Polymer Functionalization
CPBA can be utilized to functionalize polymers, creating materials with enhanced properties for biomedical applications. For example, poly(amido amine)s (PAAs) modified with boronic acids have shown improved solubility and stability in aqueous environments, making them suitable for drug delivery systems . The ability to tailor these materials through chemical modifications opens avenues for developing advanced therapeutic agents.
3.2 Sensing Applications
Boronic acids, including CPBA, have been employed in sensor technology due to their ability to form reversible complexes with diols and sugars. This property is particularly useful in detecting biomolecules such as sialic acid, which plays a crucial role in various biological processes . The development of colorimetric sensors using CPBA-functionalized nanoparticles illustrates its utility in biosensing applications.
Summary Table of Applications
Case Studies
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Case Study 1: Targeted Drug Delivery
In a study examining the use of CPBA in targeted drug delivery systems, researchers found that modifying drug carriers with boronic acids significantly improved their interaction with cancer cells, leading to higher uptake rates and reduced side effects compared to conventional methods. -
Case Study 2: Nucleic Acid Purification
A project focused on extracting nucleic acids from various seed types demonstrated that CPBA-functionalized magnetic nanoparticles could isolate high-quality RNA and DNA efficiently. This method was validated through quantitative PCR analyses showing suitability for genetic testing.
Mechanism of Action
The mechanism of action of 2-Carboxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and as a probe for biological molecules. The compound can interact with molecular targets such as enzymes, altering their activity and function .
Comparison with Similar Compounds
Structural and Electronic Effects
The position and nature of substituents on phenylboronic acids critically modulate their properties. Key comparisons include:
Ortho vs. Meta/Para Substituents :
- 2-CPBA (ortho-carboxy) forms a boralactone structure via intramolecular interaction between the boron atom and carboxyl oxygen, enhancing oxidative stability by 10⁴-fold compared to phenylboronic acid .
- 3-Carboxyphenylboronic acid (meta) and 4-carboxyphenylboronic acid (para) lack this intramolecular stabilization, resulting in lower oxidative resistance and catalytic efficiency .
- Hydroxyl vs. Carboxyl Substituents: 2-Hydroxyphenylboronic acid (CAS 89466-08-0) has a hydroxyl group instead of carboxyl.
Acidity (pKa)
The electron-withdrawing carboxyl group in 2-CPBA drastically lowers its pKa compared to other derivatives:
Oxidative Stability
The boralactone structure in 2-CPBA mitigates boron oxidation by reactive oxygen species (ROS):
Compound | Relative Oxidative Stability | Reference |
---|---|---|
2-CPBA (boralactone form) | 10⁴-fold higher vs. PBA | |
Phenylboronic acid (PBA) | Baseline |
Biological Activity
2-Carboxyphenylboronic acid (2-CPBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, applications, and research findings, supported by data tables and case studies.
This compound has the molecular formula CHBO and is characterized by its boronic acid functional group, which allows it to interact with various biological targets. Its structure facilitates reversible covalent bonding with diols, making it a useful tool in biochemical applications.
The biological activity of 2-CPBA can be attributed to several mechanisms:
- Inhibition of Protein Aggregation : Research indicates that 2-CPBA can inhibit the fibrillation of insulin, a critical process in diabetes pathology. By modifying the aggregation pathway, it alters the formation of amyloid fibrils associated with insulin resistance and other metabolic disorders .
- Anticancer Activity : 2-CPBA has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies suggest that it induces cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancerous cells .
Biological Applications
The compound's unique properties have led to its exploration in various fields:
- Cancer Therapeutics : As a proteasome inhibitor, 2-CPBA demonstrates potential in treating multiple myeloma and other malignancies. It has shown IC values comparable to established drugs, indicating its efficacy .
- Diabetes Management : Its ability to prevent insulin fibrillation positions 2-CPBA as a candidate for therapeutic strategies aimed at managing diabetes and related metabolic disorders .
Inhibition of Insulin Fibrillation
A study demonstrated that coupling 2-CPBA with chitosan oligosaccharide (COS) resulted in a significant slowdown of insulin aggregation. This modification altered the fibrillation pathway, suggesting a novel approach for diabetes treatment.
Compound | IC (µM) | Effect on Fibrillation |
---|---|---|
COS | 15 | Moderate |
COS-CPBA | 5 | Significant |
Anticancer Properties
In vitro studies have highlighted the anticancer potential of 2-CPBA across various cell lines. The following table summarizes its effects on different cancer types:
Cancer Type | Cell Line | IC (µM) |
---|---|---|
Multiple Myeloma | U266 | 8.21 |
Breast Cancer | MCF-7 | 6.74 |
Prostate Cancer | LNCaP | 10.5 |
Case Studies
- Case Study on Insulin Aggregation : A group of researchers investigated the interaction between 2-CPBA and insulin fibrils. They found that the presence of 2-CPBA significantly altered the aggregation kinetics, providing insights into potential therapeutic applications for diabetes management.
- Cancer Cell Proliferation Study : In another study, researchers treated various cancer cell lines with different concentrations of 2-CPBA. The results indicated a dose-dependent inhibition of cell growth, particularly in U266 cells, which are known for their resistance to conventional therapies.
Q & A
Basic Questions
Q. What are the recommended safety precautions when handling 2-Carboxyphenylboronic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 masks, and safety goggles to avoid skin/eye contact and inhalation of dust .
- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., oxidizing agents) .
- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Multi-step Synthesis : Often involves Suzuki-Miyaura coupling or halogenated precursor functionalization. For example, iodocyclization reactions with allyl glycosides require refluxing in toluene with catalytic boronic acid .
- Purification Challenges : Avoid silica gel chromatography due to irreversible binding; instead, use recrystallization or reverse-phase HPLC. Monitor for boroxin formation (cyclic trimers) by FT-IR or B NMR .
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity; B NMR identifies boroxins .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Compare observed melting points (e.g., 238–240°C) to literature values .
Advanced Research Questions
Q. How does the ortho-carboxyl substitution influence the electronic properties and reactivity of phenylboronic acids compared to meta or para isomers?
- Methodological Answer :
- Electronic Effects : Ortho-substitution introduces steric hindrance and electron-withdrawing effects, reducing boronic acid's Lewis acidity. Cyclic voltammetry (CV) reveals shifted redox potentials compared to para isomers .
- Photoluminescence Modulation : In single-walled carbon nanotube (SWNT) sensors, ortho-substituted derivatives exhibit lower quantum yields than para isomers due to altered polymer-surface interactions .
Q. What methodological considerations are critical when using this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligand-free conditions to minimize side reactions .
- Solvent Optimization : Employ toluene or THF at 110°C for 12–24 hours to enhance coupling efficiency. Add aqueous NaCO to stabilize boronate intermediates .
- Workup : Extract with ethyl acetate and use sorbitol to sequester unreacted boronic acid, reducing purification complexity .
Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MDCK for influenza A) and control for pH-dependent binding (boronic acids require pH >7.4 for diol recognition) .
- Structural Modifications : Compare derivatives with electron-withdrawing (e.g., nitro) vs. donating (e.g., methyl) groups to isolate electronic vs. steric effects .
Q. In carbon nanotube-based sensors, how does this compound modulate near-infrared photoluminescence, and what structural features optimize sensor performance?
- Methodological Answer :
- Mechanism : The carboxyl group anchors polyethylene glycol (PEG) polymers to SWNTs, while boronic acid reversibly binds diols, inducing solvatochromic shifts (~10 meV) .
- Optimization : Para-substituted analogs (e.g., 4-carboxyphenylboronic acid) yield higher quantum yields than ortho isomers. Introduce electron-withdrawing groups (e.g., -NO) to enhance fluorescence quenching .
Q. What role does this compound play in the design of antiviral agents, particularly against influenza A?
- Methodological Answer :
- Targeting Viral Neuraminidase : Coupling with quindoline scaffolds creates inhibitors (e.g., compound 69) that block viral entry. Optimize substituent positions (e.g., cyclohexane near P3) to enhance binding .
- In Vivo Testing : Use murine models to assess survival rates and histopathology, ensuring boronic acid stability in physiological pH .
Q. How can computational methods predict interaction mechanisms between this compound and diol-containing biomolecules?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to map electron density at boron centers. Compare binding energies with fructose vs. glucose using B3LYP/6-311++G(d,p) basis sets .
- Molecular Docking : Use AutoDock Vina to simulate binding to lectins or viral glycoproteins, validating with SPR or ITC .
Q. What strategies mitigate purification challenges specific to this compound?
Properties
IUPAC Name |
2-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNPRVWFJOSGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370068 | |
Record name | 2-Carboxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-19-1 | |
Record name | 2-Carboxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dihydroxyboranyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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